Propylene glycol monooleate
Overview
Description
Propylene glycol monooleate is a fatty acid monoester of propylene glycol (1,2-propanediol) known for its emulsifying properties, making it a valuable compound in various industries. The synthesis of this compound, its molecular structure, and properties have been subjects of research to understand and optimize its use better.
Synthesis Analysis
Propylene glycol monooleate is synthesized enzymatically to avoid the issues associated with chemical processes. A Pseudomonas lipase is used in organic solvents with propylene glycol and acyl donors, such as fatty acids and triglycerides, to produce the esters. Optimal synthesis conditions, including temperature, pH, and acyl donors, have been identified to maximize yield and efficiency (Shaw & Lo, 1994).
Molecular Structure Analysis
The structure-property relationships of poly(urethane urea)s with ultra-low monol content poly(propylene glycol) soft segments reveal the influence of molecular weight and hard segment content on morphology and properties. This analysis aids in understanding how propylene glycol monooleate behaves in different conditions, impacting its applications (O'Sickey, Lawrey, & Wilkes, 2002).
Chemical Reactions and Properties
Propylene glycol can react with food flavoring components under acidic or basic conditions, producing new compounds like acetals, ketals, and esters. These reactions are important for understanding propylene glycol monooleate's behavior in various applications and its impact on sensory quality (Elmore, Dodson, & Mottram, 2014).
Physical Properties Analysis
The analysis of propylene glycol ethers (PGEs), including mono-, di-, and tri-PGEs, reveals that these compounds are low to moderately volatile, have high aqueous solubility, and low bioaccumulation potential. Their environmental fate and toxicity assessments are crucial for evaluating their safety and environmental impact (Staples & Davis, 2002).
Chemical Properties Analysis
The chemical properties of propylene glycol monooleate and related compounds like poly(propylene glycol) are crucial for applications ranging from industrial uses to potential health benefits. Understanding these properties helps in tailoring the compound for specific uses and assessing its environmental and health impacts (Martin & Murphy, 2000).
Scientific Research Applications
Production of Propylene Glycol Fatty Acid Monoesters
These esters, including PGMO, are synthesized enzymatically to be used as water-in-oil emulsifiers, overcoming problems associated with chemical processes. Factors affecting the yield of these monoesters include acyl donors, organic solvents, temperature, water content, pH, and reaction time (Shaw & Lo, 1994).
Safety Assessment in Cosmetics
Propylene Glycol is used in cosmetic formulations as a skin-conditioning agent, solvent, and viscosity-decreasing agent. It's generally safe but can cause irritation and sensitization reactions under certain conditions (International Journal of Toxicology, 1994).
Optimized Enzymatic Synthesis for Food Industry
The synthesis of propylene glycol monolaurate, a related compound, is optimized for use in the food industry. Factors like reaction time, temperature, enzyme amount, and substrate molar ratio significantly affect molar conversion rates (Shaw, Wu, & Shieh, 2003).
Reactions with Food Flavorings
Propylene Glycol reacts with components of food flavorings under certain conditions, affecting the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
Liquid-Liquid Extraction in Chemical Industries
Propylene Glycol can be recovered from aqueous streams using liquid-liquid extraction, an energy-efficient alternative to evaporation (Chavez et al., 2012).
Health Concerns in Infants
There are reports of toxic effects, including seizures and serum hyperosmolality, in infants exposed to propylene glycol, commonly used as a solvent in drug preparations (Macdonald et al., 1987; Glasgow et al., 1983).
Environmental and Health Risks
Propylene glycol and its derivatives are generally regarded as safe, but certain conditions and concentrations can lead to irritation and other health concerns (Wieslander, Norbäck, & Lindgren, 2001).
Future Directions
properties
IUPAC Name |
2-hydroxypropyl octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDEEBSWIQAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859624 | |
Record name | 2-Hydroxypropyl octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Propylene glycol monooleate | |
CAS RN |
1330-80-9 | |
Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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